Introduction: Navigating the Stereochemical Complexity of Ethyl 3-aminocyclohexanecarboxylate
Introduction: Navigating the Stereochemical Complexity of Ethyl 3-aminocyclohexanecarboxylate
An In-depth Technical Guide to Ethyl 3-aminocyclohexanecarboxylate for Researchers and Drug Development Professionals
Ethyl 3-aminocyclohexanecarboxylate is a valuable bifunctional molecule, incorporating both a nucleophilic amine and an electrophilic ester onto a cyclohexane scaffold. This structure makes it a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). However, the designation "Ethyl 3-aminocyclohexanecarboxylate" is structurally ambiguous. The cyclohexane ring is not planar, and the relative orientation of the amino and ethyl carboxylate groups at positions 1 and 3 gives rise to multiple stereoisomers.
The two main categories of stereoisomers are cis and trans, which describe the relative positions of the substituents with respect to the ring. Furthermore, the presence of two chiral centers means that each of these can exist as a pair of enantiomers ((1R,3S) and (1S,3R) for cis; (1R,3R) and (1S,3S) for trans). The specific stereoisomer used is critical in drug development, as different isomers can have vastly different pharmacological activities and toxicological profiles. This guide will delineate the properties, synthesis, and applications of these key isomers, providing clarity and actionable insights for researchers.
PART 1: Core Identification and Physicochemical Properties
The lack of a single CAS number for the general name underscores the importance of specifying the desired isomer. Each stereoisomer is a distinct chemical entity with its own unique identifier.
Table 1: CAS Numbers and Key Identifiers for Ethyl 3-aminocyclohexanecarboxylate Isomers
| Isomer Description | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1R,3R)-Ethyl 3-aminocyclohexanecarboxylate | 1810774-45-8 | C₉H₁₇NO₂ | 171.24 |
| (1R,3S)-Ethyl 3-aminocyclohexanecarboxylate | 1259366-98-7 | C₉H₁₇NO₂ | 171.24 |
| cis-Ethyl 3-aminocyclohexanecarboxylate hydrochloride | 957793-35-0 (for cyclobutane analog) | C₉H₁₈ClNO₂ | 207.70 |
| trans-Ethyl 3-aminocyclohexanecarboxylate hydrochloride | 957793-36-1 (for cyclobutane analog) | C₉H₁₈ClNO₂ | 207.70 |
Note: Specific CAS numbers for the free base forms of cis and trans isomers are less commonly cited in commercial databases than their specific enantiomers or related positional isomers like the 4-amino derivatives. The hydrochloride salts are often used to improve stability and handling.
Physicochemical Data
Quantitative data for these specific 3-amino isomers is sparse in publicly available literature, often being embedded within patents or proprietary databases. However, we can extrapolate expected properties based on closely related analogs, such as the 4-amino isomers and the base molecular structure.
Table 2: General Physicochemical Properties
| Property | Expected Value/Characteristic | Rationale & Expert Insight |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | The presence of the amino group can lead to coloration upon storage due to oxidation. The hydrochloride salts are typically white to off-white crystalline solids.[1] |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Similar to other substituted cyclohexanes of this molecular weight. The boiling point of the related ethyl cyclohexanecarboxylate is ~195 °C.[2] |
| Density | ~0.9-1.05 g/mL | Typical for alicyclic esters and amines. |
| Solubility | Soluble in common organic solvents (Ethanol, Methanol, Dichloromethane). Low solubility in water for the free base. The hydrochloride salt is expected to have higher water solubility.[3][4] | The polar amine and ester groups confer solubility in polar organic solvents, while the cyclohexane ring provides lipophilic character. |
| pKa | ~9.5-10.5 (for the conjugate acid of the amine) | The amino group is a primary aliphatic amine, whose basicity is well-established. This pKa is crucial for designing salt formation strategies and understanding its behavior in physiological media. |
PART 2: Synthesis and Reactivity
The synthesis of specific stereoisomers of ethyl 3-aminocyclohexanecarboxylate is a key challenge that dictates its availability and cost for research and development.
Synthetic Strategies Overview
The choice of synthetic route is paramount as it determines the stereochemical outcome.
Caption: Synthetic routes to Ethyl 3-aminocyclohexanecarboxylate isomers.
Protocol 1: Racemic Synthesis via Reductive Amination
This is the most common and direct route, typically yielding a mixture of cis and trans isomers.
Causality: The reaction proceeds through an enamine or imine intermediate. The stereoselectivity of the reduction step (e.g., with sodium borohydride or catalytic hydrogenation) is often low, as the hydride can attack the intermediate from either face of the molecule, leading to a mixture of diastereomers.
Step-by-Step Methodology:
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Reaction Setup: To a solution of ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add an ammonium source such as ammonium acetate or aqueous ammonia (excess, ~5-10 eq).[5]
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Intermediate Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding enamine intermediate. The reaction can be monitored by TLC or GC-MS.
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Reduction: Cool the reaction mixture to 0-5 °C. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise to control the reaction exotherm.
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Workup: After the reaction is complete, quench carefully with dilute acid (e.g., 1M HCl). Basify the aqueous layer with NaOH to a pH > 10 to ensure the amine is in its free base form.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography.
Protocol 2: Asymmetric Synthesis
Achieving high enantiomeric purity requires a stereoselective approach, such as asymmetric hydrogenation of a prochiral precursor or enzymatic methods. These methods are more complex and costly but are essential for producing single-enantiomer drugs. Asymmetric synthesis of related aminocyclohexane derivatives has been demonstrated.[6]
Expert Insight: The use of enzymes like lipases or esterases for the kinetic resolution of racemic ethyl aminocyclohexanecarboxylate mixtures is a powerful technique. The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer).[7]
PART 3: Spectroscopic and Analytical Characterization
Unambiguous identification of the specific isomer requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between cis and trans isomers.
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¹H NMR: The key diagnostic signals are the protons on the carbons bearing the amine and ester groups (C1-H and C3-H).
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Chemical Shift: These protons will typically appear in the 2.5-4.0 ppm range.
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Coupling Constants (J-values): The magnitude of the coupling constant between C1-H and its adjacent protons can help determine its orientation (axial vs. equatorial). In the trans isomer, one of the protons is often axial-axial to its neighbors, resulting in a large coupling constant (J ≈ 8-12 Hz). In the cis isomer, these couplings are typically smaller (axial-equatorial or equatorial-equatorial, J ≈ 2-5 Hz).
-
-
¹³C NMR: The chemical shifts of the ring carbons will differ slightly but consistently between the cis and trans isomers due to different steric environments.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional groups.
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N-H Stretch: A characteristic absorption in the 3200-3400 cm⁻¹ region, often appearing as a doublet for a primary amine.[8]
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C=O Stretch (Ester): A strong, sharp absorption around 1735 cm⁻¹.[8]
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C-N Stretch: Typically found in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecule will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to a mass of 171.24 Da (for the free base).
PART 4: Applications in Drug Discovery and Development
The rigid cyclohexane core of ethyl 3-aminocyclohexanecarboxylate serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The amine and ester functionalities provide convenient handles for further chemical modification.
Caption: Role of Ethyl 3-aminocyclohexanecarboxylate in drug discovery.
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Scaffold for Constrained Peptidomimetics: The cyclohexane ring can be used as a replacement for a dipeptide unit in a peptide chain to create more rigid, proteolytically stable analogues that can mimic β-turns or other secondary structures.
-
Synthesis of Heterocycles: The amine and ester can be used in intramolecular cyclization reactions to form fused heterocyclic systems, which are privileged structures in medicinal chemistry.
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Building Block for Target-Specific Ligands: Specific isomers are often used in the synthesis of inhibitors for enzymes like kinases or proteases, where precise stereochemical orientation is required for potent binding to the active site.
PART 5: Safety, Handling, and Storage
As a primary amine and ester, appropriate laboratory safety precautions are necessary.
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Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2][9]
-
Stability and Storage: The free base can be sensitive to air and may darken over time. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and easier to handle.
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Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
Ethyl 3-aminocyclohexanecarboxylate is a designation for a family of valuable stereoisomeric building blocks. A deep understanding of their distinct identities, properties, and synthesis is crucial for their effective application in research and drug development. Scientists must exercise diligence in specifying the exact stereoisomer required for their work, as this choice has profound implications for the biological activity and ultimate success of their projects. This guide serves as a foundational resource for navigating the complexities of this versatile chemical entity.
References
- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 409963, Ethyl 4-aminocyclohexanecarboxylate. PubChem. Retrieved from [Link]
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American Elements. (n.d.). cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. American Elements. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53308469, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. PubChem. Retrieved from [Link]
- Dick, A. S., et al. (1987). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses, 65, 18.
- Forró, E., & Fülöp, F. (2003). S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)-and (2-aminocyclohexane)carboxylates by Candida antarctica lipase B. Tetrahedron: Asymmetry, 14(21), 3291-3295.
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